molecular formula C15H21Cl2N3O2 B13765676 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride CAS No. 68921-73-3

2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride

Cat. No.: B13765676
CAS No.: 68921-73-3
M. Wt: 346.2 g/mol
InChI Key: KZWLHUOWZWMZOI-UHFFFAOYSA-N
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Description

This compound is a naphthalene-derived carboxamide featuring a hydroxy group at the 3-position and a branched ethylenediamine substituent at the amide nitrogen, forming a dihydrochloride salt. Its molecular structure (Fig. The ethylenediamine side chain, terminated with a secondary amine, is protonated in the dihydrochloride form, improving aqueous solubility and ionic interactions in biological systems .

Key properties include:

  • Molecular Formula: C₁₅H₂₀N₃O₂·2HCl
  • Molecular Weight: ~356.26 g/mol (base) + 72.92 g/mol (HCl) = 429.18 g/mol
  • Solubility: Highly soluble in water and polar solvents due to the dihydrochloride salt .

Properties

CAS No.

68921-73-3

Molecular Formula

C15H21Cl2N3O2

Molecular Weight

346.2 g/mol

IUPAC Name

N-[2-(2-aminoethylamino)ethyl]-3-hydroxynaphthalene-2-carboxamide;dihydrochloride

InChI

InChI=1S/C15H19N3O2.2ClH/c16-5-6-17-7-8-18-15(20)13-9-11-3-1-2-4-12(11)10-14(13)19;;/h1-4,9-10,17,19H,5-8,16H2,(H,18,20);2*1H

InChI Key

KZWLHUOWZWMZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C(=O)NCCNCCN)O.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride typically involves the reaction of 2-naphthalenecarboxylic acid with ethylenediamine, followed by the introduction of a hydroxyl group at the 3-position. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions, particularly at the amide or carboxamide groups.

    Substitution: The aminoethyl groups can participate in substitution reactions, where other functional groups replace the hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogenating agents, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with proteins and enzymes.

    Medicine: Investigated for potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxamide, N-[2-[(2-aminoethyl)amino]ethyl]-3-hydroxy-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Naphthalenecarboxamide Derivatives

Compound Name (CAS No.) Key Substituents Molecular Weight Solubility Primary Application Reference
Target Compound (CAS: 68025-30-9) 3-hydroxy, N-(ethylenediamine), 2HCl 429.18 g/mol High (aqueous) Biochemical studies
NCDOB (Cayman Chemical) 5-chloro, benzimidazolone, piperidinyl ~480 g/mol* Moderate (DMSO) Phospholipase D inhibition
NFOT (Tocris Bioscience, CAS: N/A) 3-fluorophenyl, triazaspirodecanone ~520 g/mol* Low (organic) GPCR modulation
Alachlor (CAS: 15972-60-8) 2-chloro, methoxymethyl, diethylphenyl 269.76 g/mol Low (lipophilic) Herbicide (acetamide class)
Sodium salt of 68921-73-3 3-phosphonooxy, sodium salt ~450 g/mol* Very high Industrial/chemical synthesis

*Estimated based on structural analogs.

Key Differences and Implications

Substituent Effects on Bioactivity: The target compound’s ethylenediamine side chain and hydroxy group enable strong interactions with polar residues in enzymes or receptors, making it suitable for intracellular targets . In contrast, NCDOB and NFOT incorporate bulkier heterocycles (e.g., benzimidazolone, triazaspirodecanone) and halogen substituents (Cl, F), which enhance lipophilicity and membrane permeability but reduce solubility . Alachlor and other pesticidal acetamides () lack aromatic conjugation and instead rely on chloro and alkyl groups for herbicidal activity via disruption of plant lipid synthesis .

Solubility and Formulation: The dihydrochloride salt of the target compound ensures high aqueous solubility, critical for in vitro assays. Conversely, NFOT and NCDOB require organic solvents (e.g., DMSO) for dissolution, limiting their use in physiological conditions .

Target Specificity :

  • The hydroxy group in the target compound may confer selectivity for metalloenzymes or hydroxyl-dependent binding pockets, whereas NCDOB’s chloro-benzimidazolone group targets hydrophobic enzyme clefts (e.g., phospholipase D) .

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